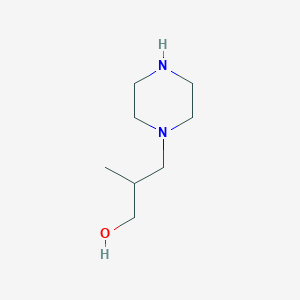

2-Methyl-3-piperazin-1-ylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-piperazin-1-ylpropan-1-ol is a piperazine-derived compound characterized by a hydroxyl group at the propan-1-ol position, a methyl substituent at the second carbon, and a piperazine ring attached to the third carbon. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-piperazin-1-ylpropan-1-ol typically involves the reaction of piperazine with 2-chloropropanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon bearing the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-piperazin-1-ylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.

Major Products Formed

Oxidation: Formation of 2-Methyl-3-piperazin-1-ylpropan-1-one.

Reduction: Formation of 2-Methyl-3-piperazin-1-ylpropane.

Substitution: Formation of 2-Methyl-3-piperazin-1-ylpropyl halides.

Scientific Research Applications

2-Methyl-3-piperazin-1-ylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-piperazin-1-ylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-methyl-3-piperazin-1-ylpropan-1-ol with key analogs:

Structural and Physicochemical Properties

Key Observations :

- The hydroxyl group in this compound enhances hydrophilicity compared to RTB70, which contains a lipophilic trifluoromethyl group and thiophene ring .

Pharmacological Activity

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). While RTB70 () demonstrates antagonism at serotonin receptors due to its electron-withdrawing trifluoromethyl group and aromatic thiophene moiety, this compound’s hydroxyl group may favor partial agonism or allosteric modulation. The methyl substituent could further stabilize binding via hydrophobic interactions in receptor pockets .

Biological Activity

2-Methyl-3-piperazin-1-ylpropan-1-ol, a piperazine derivative, is gaining attention in pharmacological research due to its diverse biological activities. This compound exhibits potential applications in neuropharmacology, cancer treatment, and antimicrobial therapy. Understanding its biological activity is crucial for exploring its therapeutic potential.

Molecular Information:

- CAS Number: 30249-14-0

- Molecular Formula: C9H19N3O

- Molecular Weight: 173.27 g/mol

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS), which may contribute to its neuropharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has been evaluated against several human cancer cell lines, demonstrating significant growth inhibition. The compound's structure allows it to interfere with cellular pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also shown promising antibacterial and antifungal activities. It was tested against various pathogens, revealing efficacy that suggests potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Candida albicans | 20 |

Neuropharmacological Effects

This compound exhibits effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest its potential as a therapeutic agent for mood disorders and anxiety.

Case Study: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting anxiety-like behavior. The results indicated a significant reduction in anxiety levels, supporting its potential application in treating anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can guide the design of more potent derivatives. Modifications to the piperazine ring or the propanol side chain may enhance its biological activity and selectivity for specific targets.

Table 3: Structure Modifications and Biological Activity

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased anticancer potency |

| Alteration of alkyl chain length | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-piperazin-1-ylpropan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperazine derivatives can react with halogenated alcohols (e.g., 2-methyl-3-chloropropan-1-ol) under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reducing agents like NaBH₄ or LiAlH₄ may be used to stabilize intermediates . Reaction temperature (e.g., 60–80°C) and solvent polarity significantly impact yield and byproduct formation. Purity (>95%) is often achieved via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm and hydroxyl proton at δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₈N₂O, MW 158.24 g/mol) .

- Infrared (IR) Spectroscopy : Peaks for O-H (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .

Q. What are the primary applications of this compound in medicinal chemistry?

this compound serves as a precursor for CNS-targeting drugs due to its piperazine moiety, which enhances blood-brain barrier permeability. It has been investigated for dopamine and serotonin receptor modulation, with potential applications in neurological disorders .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for chiral drug development?

Chiral resolution techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Asymmetric Synthesis : Employing chiral catalysts (e.g., BINOL-derived ligands) during nucleophilic substitution to control stereochemistry .

- Circular Dichroism (CD) : To validate enantiopurity and compare optical activity with reference standards .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in receptor binding assays (e.g., varying IC₅₀ values for serotonin receptors) may arise from differences in:

- Cell Lines : HEK293 vs. CHO cells expressing recombinant receptors.

- Assay Conditions : Buffer pH (7.4 vs. 6.8) or incubation time (30 min vs. 1 hr).

- Compound Solubility : Use of DMSO (≤0.1%) vs. aqueous buffers. Standardizing protocols and validating with positive controls (e.g., ketanserin for 5-HT₂A) is critical .

Q. How can computational modeling predict the pharmacokinetic profile of derivatives?

Tools like Schrödinger’s Glide or AutoDock simulate binding to target receptors (e.g., 5-HT₁A). Parameters include:

- Lipophilicity (logP) : Predicted via QSAR models (optimal range: 2–3).

- Metabolic Stability : CYP450 metabolism assessed using liver microsomal assays .

- Toxicity : ADMET predictions for hepatotoxicity (e.g., ProTox-II).

Q. Methodological Challenges

Q. What purification techniques are recommended for eliminating trace impurities in scaled-up synthesis?

- Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate:methanol (9:1 to 4:1).

- Crystallization : Using ethanol/water mixtures to remove unreacted piperazine.

- HPLC-PDA : For detecting UV-active impurities (<0.1%) at 254 nm .

Q. How do substituents on the piperazine ring affect biological activity?

Comparative SAR studies show:

- 4-Methylpiperazine : Enhances metabolic stability vs. unsubstituted piperazine.

- 3-Chlorophenyl Derivatives : Increase affinity for adrenergic receptors (e.g., α₁A) but reduce solubility .

Properties

CAS No. |

30249-14-0 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-methyl-3-piperazin-1-ylpropan-1-ol |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

OHOJAUJUEBSOHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCNCC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.